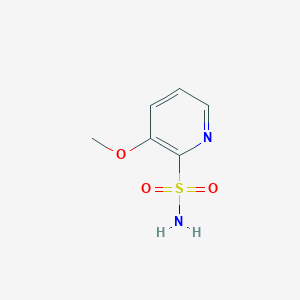

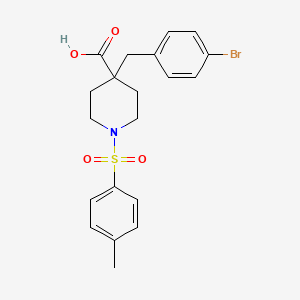

![molecular formula C15H14N4O2 B2704739 N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034402-97-4](/img/structure/B2704739.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It forms the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . For the first time, alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This reaction provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Pharmacologically Active Compounds

This compound has been found to be pharmacologically active . It is synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This process provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Biomedical Applications

The compound is part of the pyrazolo[3,4-b]pyridines group, which has been extensively studied for its biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Antifungal Activities

Some derivatives of this compound have been evaluated for their antifungal activities . They have been tested against various fungal strains and as inhibitory compounds against succinate dehydrogenase .

Inhibitors of ZAK Kinase

A series of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide has been designed as highly selective inhibitors of ZAK kinase . The representative compound strongly inhibits the kinase ZAK activity with an IC50 of 3.3 nM .

Treatment of Cardiac Hypertrophy

The compound has shown oral therapeutic effects in a spontaneous hypertensive rat model of cardiac hypertrophy .

Synthesis of Pyridazinones

The compound is used in the synthesis of pyridazinones . Pyridazinones are a class of organic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects .

Wirkmechanismus

Target of action

Pyrazolo[1,5-a]pyridines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions

Biochemical pathways

Pyrazolo[1,5-a]pyridines, as purine analogues, are likely to affect the purine metabolic pathway . This pathway is involved in the synthesis and degradation of purine nucleotides, which are essential components of DNA and RNA.

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(14-12-3-1-2-4-13(12)21-18-14)17-10-6-8-19-11(9-10)5-7-16-19/h5-9H,1-4H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJVFOXEKIODIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

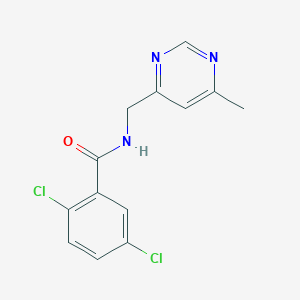

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)

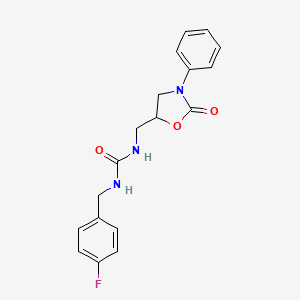

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)

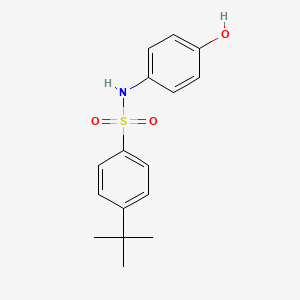

![3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2704661.png)

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)